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Compound of Interest

Compound Name: 2-Fluoroterephthalic acid

Cat. No.: B1293538

This technical guide provides a comprehensive overview of the properties, synthesis, and
potential applications of 2-Fluoro-1,4-benzenedicarboxylic acid, also known as 2-
fluoroterephthalic acid. This document is intended for researchers, scientists, and drug
development professionals interested in the utilization of this fluorinated aromatic compound.

Core Properties

2-Fluoro-1,4-benzenedicarboxylic acid is a white to off-white solid organic compound.[1] Its
structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1
and 4, and a fluorine atom at position 2. This substitution pattern imparts specific chemical and
physical properties that make it a valuable building block in various fields of chemical synthesis.

[1]

Physicochemical Properties

The introduction of a fluorine atom onto the terephthalic acid scaffold influences its acidity and
reactivity.[1] While specific experimental pKa values are not readily available in the literature,
the electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the
carboxylic acid groups compared to the parent terephthalic acid. Predicted pKa values for
similar perfluorinated carboxylic acids are generally in the range of -0.2 to -0.3, suggesting that
2-fluoro-1,4-benzenedicarboxylic acid is a strong acid.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1293538?utm_src=pdf-interest
https://www.benchchem.com/product/b1293538?utm_src=pdf-body
https://www.benchchem.com/product/b1293538?utm_src=pdf-body
https://cymitquimica.com/cas/3906-87-4/
https://cymitquimica.com/cas/3906-87-4/
https://cymitquimica.com/cas/3906-87-4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CsHsFOa [2]
Molecular Weight 184.12 g/mol [2]

CAS Number 3906-87-4 [2]
Appearance White to off-white solid [1]
Melting Point 330 °C

Solubility Soluble in polar solvents like o

water and alcohols

Predicted pKa

Strong acid (exact value not

determined)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Fluoro-1,4-

benzenedicarboxylic acid.

Mass Spectrometry (GC-MS): The mass spectrum of 2-Fluoro-1,4-benzenedicarboxylic acid

shows a molecular ion peak (M+) at m/z 184. Key fragment ions are observed at m/z 167

(corresponding to the loss of a hydroxyl group) and m/z 83.[2]

Infrared (IR) Spectroscopy: While a detailed experimental spectrum with peak assignments for

2-fluoro-1,4-benzenedicarboxylic acid is not available, the IR spectrum is expected to exhibit

characteristic absorptions for the functional groups present. These would include:

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm~2.
C=0 stretch (carboxylic acid): A strong, sharp peak around 1700 cm~1.
C-F stretch: A strong absorption in the range of 1000-1400 cm™1.

Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm~* and 1400-1600
cm1, respectively.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental *H and 3C NMR
spectra for 2-fluoro-1,4-benzenedicarboxylic acid are not readily available in the searched
literature. However, predicted spectra and data from similar compounds can provide an
estimation of the expected chemical shifts and coupling patterns.

Synthesis and Purification
Synthesis Protocol

A common route for the synthesis of fluorinated aromatic carboxylic acids involves the oxidation
of the corresponding alkyl-substituted precursors. A plausible synthesis for 2-fluoro-1,4-
benzenedicarboxylic acid starts from 2-fluoro-p-xylene. The following is a generalized
experimental protocol based on similar preparations.

Reaction: Oxidation of 2-fluoro-p-xylene.

Materials:

2-fluoro-p-xylene

Potassium permanganate (KMnQOa)

Water

Sulfuric acid (H2S0a)

Sodium bisulfite (NaHSO3) (for workup)

Hydrochloric acid (HCI) (for acidification)

Procedure:

o A mixture of 2-fluoro-p-xylene and water is prepared in a round-bottom flask equipped with a
reflux condenser and a mechanical stirrer.

e Potassium permanganate is added portion-wise to the stirred mixture.

e The reaction mixture is heated to reflux and maintained at this temperature for several hours
until the purple color of the permanganate has disappeared.
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 After cooling to room temperature, the reaction mixture is filtered to remove the manganese
dioxide (MnOz2) precipitate.

e The filtrate is cooled in an ice bath, and excess permanganate is destroyed by the careful
addition of sodium bisulfite.

e The solution is then acidified with concentrated hydrochloric acid to precipitate the crude 2-
fluoro-1,4-benzenedicarboxylic acid.

e The white precipitate is collected by vacuum filtration, washed with cold water, and dried.

Reactants

H20

Reaction Conditions Workup Product

KMnO4 : Reflux P Filtration - Acidification (HCI) - 2-Fluoro-1,4-benzenedicarboxylic acid

2-fluoro-p-xylene

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-fluoro-1,4-benzenedicarboxylic acid.

Purification Protocol

Recrystallization is a standard method for the purification of solid organic compounds like 2-
fluoro-1,4-benzenedicarboxylic acid. The choice of solvent is critical for effective purification.

Solvent Selection: Given its polar nature, water is a suitable solvent for the recrystallization of
2-fluoro-1,4-benzenedicarboxylic acid. Its solubility is expected to be significantly higher in hot
water than in cold water.
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Procedure:

The crude 2-fluoro-1,4-benzenedicarboxylic acid is placed in an Erlenmeyer flask.

e A minimum amount of hot deionized water is added to dissolve the solid completely. The
solution should be heated to near boiling.

« If colored impurities are present, a small amount of activated charcoal can be added to the
hot solution, which is then filtered hot through a fluted filter paper to remove the charcoal and
any insoluble impurities.

e The hot, clear filtrate is allowed to cool slowly to room temperature.

o Crystal formation should occur as the solution cools. The flask can then be placed in an ice
bath to maximize crystal yield.

o The purified crystals are collected by vacuum filtration, washed with a small amount of ice-
cold water, and dried under vacuum.

’ Crude Product H Dissolve in hot solvent }—»’ Hot filtration (optional) ‘—% Slow cooling ‘—»’ Crystallization H Vacuum filtration

—>’ Washing with cold solvent }—>’ Drying ‘%’ Pure Product

Click to download full resolution via product page

Caption: General workflow for the purification by recrystallization.

Applications in Research and Development
Metal-Organic Frameworks (MOFs)

2-Fluoro-1,4-benzenedicarboxylic acid serves as a valuable organic linker for the synthesis of
Metal-Organic Frameworks (MOFs). The fluorine substituent can influence the electronic
properties and the porosity of the resulting framework, potentially leading to materials with
enhanced gas storage, separation, or catalytic capabilities.

General Synthesis Protocol for a MOF using 2-Fluoro-1,4-benzenedicarboxylic Acid:

Materials:
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e 2-Fluoro-1,4-benzenedicarboxylic acid (linker)
+ A metal salt (e.g., Zinc nitrate, Copper nitrate)

e A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide
(DEF))

Procedure:

o The metal salt and 2-fluoro-1,4-benzenedicarboxylic acid are dissolved in the solvent in a
solvothermal reaction vessel.

e The vessel is sealed and heated in an oven at a specific temperature (typically between 80-
150 °C) for a period ranging from several hours to days.

e During this time, crystals of the MOF will form.
 After cooling to room temperature, the crystals are collected by filtration or centrifugation.

e The collected crystals are washed with fresh solvent to remove any unreacted starting
materials and then dried.
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Components

2-Fluoro-1,4-benzenedicarboxylic acid Metal Salt Solvent (e.g., DMF)

i

Mix and Seal in Vessel

i

Solvothermal Heating

i

Cool to Room Temperature

i

Isolate Crystals (Filtration)

i

Wash with Solvent

i

Dry

i

MOF Product
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Fluorinated Benzoic Acid Derivative

2-Fluoro-1,4-benzenedicarboxylic
acid scaffold

Improved Properties

Metabolic Stability Binding Affinity Pharmacokinetics

Potential Mechanisms

Enzyme Inhibition Receptor Antagonism

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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